Ethyl 6-methyl-4-(((2-methylthiazol-4-yl)methyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Description

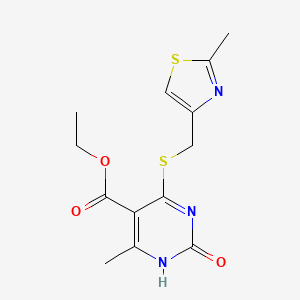

This compound belongs to the tetrahydropyrimidine family, characterized by a pyrimidine core substituted at positions 4, 5, and 4. Key structural features include:

- Ethyl ester at position 5.

- Methyl group at position 6.

- Thioether linkage at position 4, connecting to a (2-methylthiazol-4-yl)methyl group.

Properties

IUPAC Name |

ethyl 6-methyl-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-4-19-12(17)10-7(2)14-13(18)16-11(10)21-6-9-5-20-8(3)15-9/h5H,4,6H2,1-3H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSBWXSVSWPIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CSC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methyl-4-(((2-methylthiazol-4-yl)methyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the condensation of 2-methylthiazole-4-carboxaldehyde with ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate in the presence of a suitable thiolating agent. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-4-(((2-methylthiazol-4-yl)methyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Ethyl 6-methyl-4-(((2-methylthiazol-4-yl)methyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has diverse applications in scientific research:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in biological studies to investigate the effects of thiazole derivatives on various cellular processes and pathways.

Medicine: The compound has shown potential as an anti-cancer agent, exhibiting cytotoxic activity against certain cancer cell lines.

Industry: It is utilized in the development of new materials and chemicals with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 6-methyl-4-(((2-methylthiazol-4-yl)methyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at position 4 significantly differentiates these analogs. Below is a comparative analysis:

Crystallographic and Conformational Differences

Pharmacological Implications

Pyrimidine derivatives are pharmacologically significant, with activities ranging from antimicrobial to anticancer. The thiazole substituent in the target compound may enhance binding to enzymes or receptors via sulfur-mediated interactions, while thiophene/furan analogs offer metabolic stability and tunable polarity. The trimethoxybenzylidene group in could improve membrane permeability due to its lipophilic aromatic system.

Biological Activity

Ethyl 6-methyl-4-(((2-methylthiazol-4-yl)methyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a dihydropyrimidine core with a thiazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, a series of 2-(benzylthio)pyrimidine derivatives demonstrated significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Similar Compounds

| Compound | Target Bacteria | Activity (MIC µg/mL) |

|---|---|---|

| 6c | S. aureus | 18.59 |

| 6d | S. aureus | 14.29 |

| 6h | E. coli | Significant |

| 6m | E. coli | More active |

This data indicates that compounds with similar structures exhibit notable antibacterial properties, suggesting that this compound may also possess similar activity.

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant potential. A study on various thiazole-integrated compounds revealed significant anticonvulsant effects in animal models . The structure–activity relationship (SAR) analysis indicated that substituents on the thiazole ring greatly influence anticonvulsant activity.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound Name | Model Used | Median Effective Dose (mg/kg) |

|---|---|---|

| Compound A (Thiazole derivative) | MES | 24.38 |

| Compound B (Thiazole derivative) | Chemo-shock | 88.23 |

These findings suggest that this compound could potentially exhibit similar anticonvulsant properties due to its structural analogies.

The mechanisms underlying the biological activities of thiazole-containing compounds often involve interactions with specific biological targets:

- Antibacterial Mechanism : Thiazoles may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

- Anticonvulsant Mechanism : These compounds may modulate neurotransmitter systems or ion channels in the central nervous system, thereby reducing seizure activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

- Study on Antimicrobial Efficacy : A recent investigation into thiazole-based compounds revealed promising results against resistant bacterial strains, emphasizing the need for further exploration into their clinical applications .

- Anticonvulsant Evaluation : Research has shown that specific thiazole compounds exhibit potent anticonvulsant effects in various seizure models, indicating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.